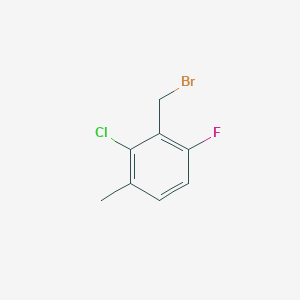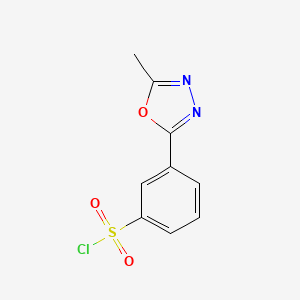
2-(5-甲基-1,3,4-恶二唑-2-基)苯磺酰氯
描述
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride is a chemical compound with the linear formula C9H7ClN2O3S . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride involves annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this process can reach up to 94% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 258.68 .科学研究应用
医药:抗癌药物研究
该化合物已被用于合成新型衍生物,以进行抗癌评估。 MTT 测定法是一种评估细胞增殖的标准测试,已被用于测量这些衍生物抑制癌细胞生长的功效 .
农业:杀菌剂开发
在农业领域,该化合物的衍生物已显示出有希望的抗真菌活性。 研究比较了它们对各种植物病原体的有效性以及丙环唑等商业杀菌剂,表明其在作物保护中的潜在用途 .
材料科学:杂环构建块
在材料科学中,该化合物用作构建杂环化合物的构建块,这些化合物在开发具有独特性能的新材料方面具有潜在应用 .
环境科学:污染减排
环境科学研究探索了使用恶二唑衍生物进行污染减排。 这些研究侧重于该化合物在合成可以帮助减少环境污染物的材料中的作用 .
生物化学:酶抑制
该化合物是合成作为酶抑制剂的恶二唑衍生物的关键前体。 这些抑制剂对于理解生化途径和开发治疗剂至关重要 .
药理学:镇痛和抗炎研究
在药理学领域,研究人员合成了该化合物的衍生物以评估它们的镇痛和抗炎活性。 此类研究对于开发新的止痛药和抗炎药至关重要 .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or eye contact .
作用机制
Target of Action
It has been found to exhibit moderate inhibition activity againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani , which are plant pathogenic fungi. These fungi are responsible for various plant diseases, affecting the yield and quality of crops.
Result of Action
The compound has shown moderate inhibition activity against certain fungi . This suggests that it could potentially be used as a fungicide.
生化分析
Biochemical Properties
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as proteases and kinases, forming covalent bonds with the active sites of these enzymes, thereby inhibiting their activity. This interaction is primarily due to the sulfonyl chloride group, which is highly reactive and can form stable sulfonamide bonds with amino groups in proteins . Additionally, the oxadiazole ring in the compound contributes to its binding affinity and specificity towards certain biomolecules .
Cellular Effects
The effects of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that inhibit enzyme activity. This binding can lead to the inhibition of key metabolic pathways, resulting in altered cellular functions . Additionally, the compound can interact with DNA and RNA, affecting the transcription and translation processes. These interactions can lead to changes in gene expression and protein synthesis, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term studies have shown that the compound can have lasting effects on cellular functions, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These toxic effects are likely due to the compound’s high reactivity and its ability to form covalent bonds with various biomolecules .
Metabolic Pathways
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione or other small molecules . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQGEKIDKCBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381505 | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-81-1 | |
| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388088-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





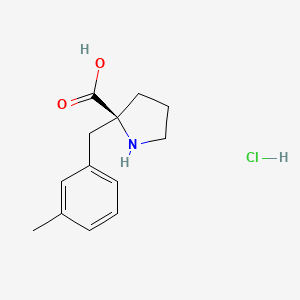
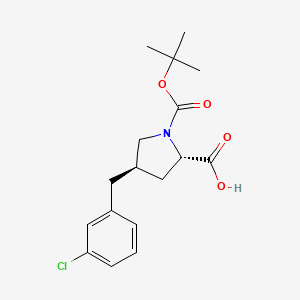
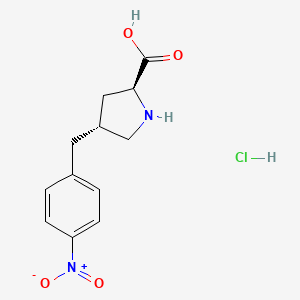
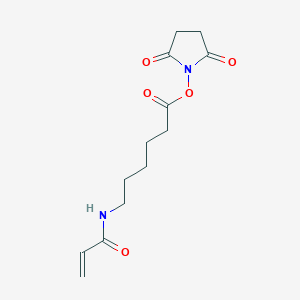

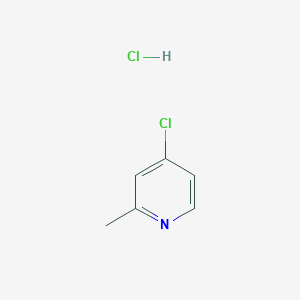

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)


